

An In-depth Technical Guide to 2-Chloro-1,3-benzothiazole

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Compound of Interest

Compound Name: 2-Chloro-1,3-benzothiazol-7-ol

Cat. No.: B2804055

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A Note to the Reader: Initial searches for "**2-Chloro-1,3-benzothiazol-7-ol**" did not yield specific data for this compound, suggesting it is either a novel or sparsely documented molecule. This guide will therefore focus on the well-characterized and structurally related parent compound, 2-Chloro-1,3-benzothiazole. The principles, protocols, and data presented herein provide a foundational understanding that can inform research into its hydroxylated analogue.

Introduction

2-Chloro-1,3-benzothiazole is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and materials science.^{[1][2]} Its unique structure, featuring a benzene ring fused to a thiazole ring with a reactive chlorine atom at the 2-position, imparts a range of valuable chemical properties. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and potential applications, with a focus on practical insights for researchers in drug discovery and chemical development.

The benzothiazole core is a prominent scaffold in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[3][4][5][6]} The chlorine atom at the 2-position of 2-chlorobenzothiazole acts as a good leaving group, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in constructing more complex molecules.^{[7][8]}

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Chloro-1,3-benzothiazole are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₄ CINS	[9]
Molecular Weight	169.63 g/mol	[9][10]
CAS Number	615-20-3	[9]
Appearance	Not explicitly stated, but related compounds are white to yellow solids.	[11]
Melting Point	2 °C (36 °F)	
Boiling Point	231 °C (448 °F)	
Density	1.238 g/cm ³ at 25 °C (77 °F)	
Solubility	Sparingly soluble in water; soluble in alcohols, ether, acetone, and carbon disulfide.	[2]
log P (Octanol/Water Partition Coefficient)	2.01 (calculated)	

Synthesis and Mechanistic Insights

The synthesis of 2-substituted benzothiazoles can be achieved through various methods. A common and effective approach involves the condensation of 2-aminothiophenol with a suitable carbonyl-containing compound, followed by cyclization.[4]

General Synthetic Strategy

A prevalent method for synthesizing 2-substituted benzothiazoles is the reaction of 2-aminothiophenol with aldehydes, ketones, or acyl chlorides.[4] For the synthesis of 2-

chlorobenzothiazole specifically, modifications of this general strategy are employed.

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles

This protocol outlines a general method for the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with an aldehyde.

Materials:

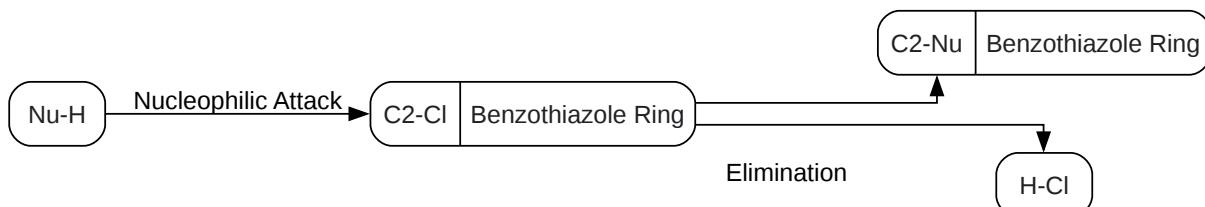
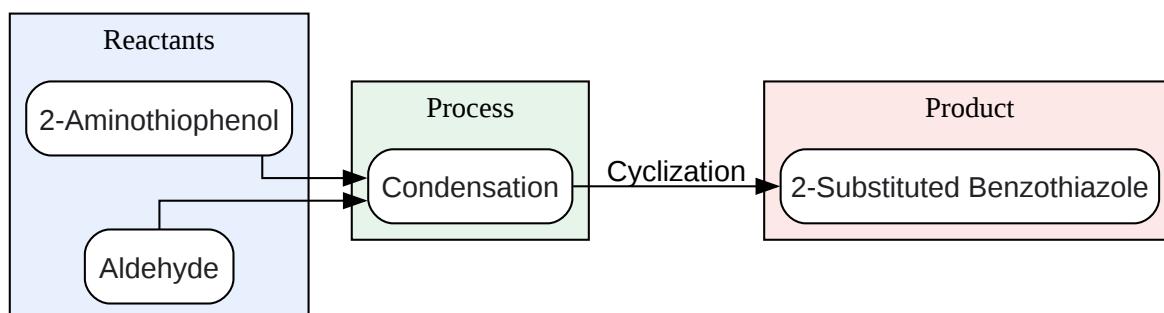
- 2-Aminothiophenol
- Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
- Solvent (e.g., ethanol, dimethyl sulfoxide)
- Catalyst (optional, e.g., $\text{Zn}(\text{OAc})_2 \cdot 2\text{H}_2\text{O}$)[11]
- Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

- In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) in the chosen solvent.
- Add the aldehyde (1 mmol) to the solution.
- If using a catalyst, add it to the reaction mixture (e.g., 5 mol% $\text{Zn}(\text{OAc})_2 \cdot 2\text{H}_2\text{O}$).[11]
- The reaction mixture can be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, filter the solid product and wash it with a suitable solvent.
- If no precipitate forms, remove the solvent under reduced pressure.

- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[11]
- Characterize the purified product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12][13]

Visualization of the Synthetic Pathway



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